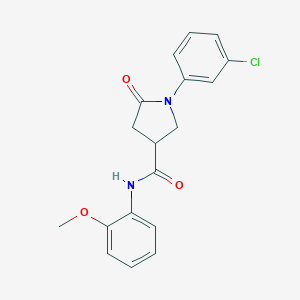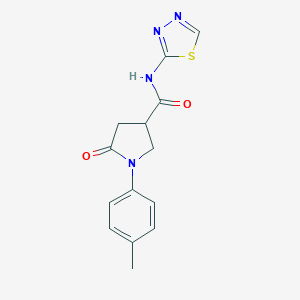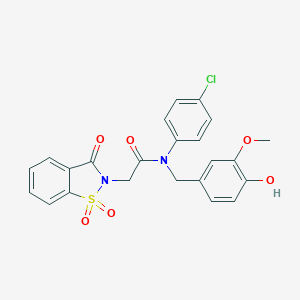![molecular formula C19H14N2O2S2 B278726 N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278726.png)
N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as PBTZ169 and has been synthesized using different methods.
科学的研究の応用
PBTZ169 has shown potential applications in various fields of scientific research. It has been found to have antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. PBTZ169 has also been found to have anti-tumor activity against various cancer cell lines. Moreover, PBTZ169 has shown potential as an inhibitor of protein tyrosine phosphatase 1B, a key enzyme involved in the regulation of insulin signaling.
作用機序
The mechanism of action of PBTZ169 is not completely understood. However, it has been suggested that PBTZ169 inhibits the growth of Mycobacterium tuberculosis by disrupting the integrity of its cell wall. PBTZ169 has also been found to induce apoptosis in cancer cells by inhibiting the activity of the protein phosphatase PP2A.
Biochemical and Physiological Effects:
PBTZ169 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting its cell wall. PBTZ169 has also been found to induce apoptosis in cancer cells by inhibiting the activity of PP2A. Moreover, PBTZ169 has been found to reduce the levels of glucose in the blood by inhibiting the activity of protein tyrosine phosphatase 1B.
実験室実験の利点と制限
PBTZ169 has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. PBTZ169 has also been found to have low toxicity. However, PBTZ169 has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. Moreover, PBTZ169 has poor stability in the presence of light and air.
将来の方向性
There are several future directions for the research on PBTZ169. One of the future directions is to explore the potential of PBTZ169 as an antimicrobial agent against other bacterial species. Another future direction is to investigate the mechanism of action of PBTZ169 in more detail. Moreover, the potential of PBTZ169 as an anti-tumor agent needs to be further explored. Furthermore, the development of more stable and water-soluble derivatives of PBTZ169 could enhance its potential applications in various fields of scientific research.
Conclusion:
In conclusion, PBTZ169 is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It can be synthesized using different methods and has shown potential as an antimicrobial and anti-tumor agent. The mechanism of action of PBTZ169 is not completely understood, but it has been found to have several biochemical and physiological effects. PBTZ169 has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on PBTZ169, which could enhance its potential applications in various fields of scientific research.
合成法
PBTZ169 can be synthesized using different methods. One of the most common methods is the reaction of 2-aminothiophenol with 2-bromoaniline in the presence of a base, followed by oxidation with hydrogen peroxide. This method yields PBTZ169 in high purity and yield.
特性
製品名 |
N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide |
|---|---|
分子式 |
C19H14N2O2S2 |
分子量 |
366.5 g/mol |
IUPAC名 |
1,1-dioxo-N-(2-phenylsulfanylphenyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C19H14N2O2S2/c22-25(23)18-13-7-4-10-15(18)19(21-25)20-16-11-5-6-12-17(16)24-14-8-2-1-3-9-14/h1-13H,(H,20,21) |
InChIキー |
BFIJLUOEYSDLKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 |
正規SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B278644.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B278645.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278646.png)
![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278647.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278649.png)
![3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid](/img/structure/B278653.png)





![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)